(3-Ethoxycyclobutyl)methanol
Description
Contextualization of Cyclobutane (B1203170) Derivatives in Chemical Research
Cyclobutane derivatives are a significant class of compounds in organic synthesis. researchgate.net Their importance stems from the inherent ring strain of the four-membered ring, which makes them susceptible to selective bond cleavage under various reaction conditions, including acidic or basic environments, thermolysis, and photolysis. researchgate.net This reactivity allows them to serve as versatile intermediates for a wide range of chemical transformations, such as ring expansions and ring-opening reactions, to construct more complex molecular structures. researchgate.net
The unique puckered conformation of the cyclobutane ring helps to minimize the eclipsing interactions between C-H bonds. baranlab.org While this ring strain can make their formation challenging, it is also the source of their synthetic utility. baranlab.org In medicinal chemistry, the introduction of a cyclobutane fragment is a strategy used to impose conformational restrictions on a molecule, which can be beneficial for its biological activity. lifechemicals.com Unlike some other small rings or double bonds, the cyclobutane unit generally does not alter the electronic properties of a molecule. lifechemicals.com Consequently, cyclobutane derivatives are found in some natural products and have been incorporated into marketed and experimental drugs. lifechemicals.combohrium.com Their applications also extend to materials science, for instance, in the creation of stress-responsive polymers. lifechemicals.com
Significance of Ether and Alcohol Functionalities in Molecular Design
The incorporation of oxygen-containing functional groups like ethers and alcohols introduces new chemical properties and reactivities to organic molecules. lumenlearning.comlibretexts.orghawaii.edu
Alcohols , characterized by the hydroxyl (–OH) group, are covalent molecules where the –OH is bonded to a carbon atom. lumenlearning.comlibretexts.orghawaii.edu This functional group is ubiquitous in nature and industry. For example, sugars, which are vital for energy storage and structural roles in organisms, contain multiple alcohol groups. lumenlearning.comlibretexts.orghawaii.edu The ability of the hydroxyl group to participate in hydrogen bonding influences the physical properties of molecules and their interactions in biological systems.
Ethers feature an oxygen atom connected to two carbon atoms. lumenlearning.com They are valued for their solvent capabilities, able to dissolve a wide range of polar and non-polar organic compounds. solubilityofthings.com This property makes them useful solvents for various chemical reactions. solubilityofthings.com Like alcohols, ether functionalities are present in many biologically important molecules, including carbohydrates where they form the glycosidic bonds that link monosaccharide units. lumenlearning.comlibretexts.orghawaii.edu In molecular design, the ether linkage provides a stable, relatively unreactive, and flexible spacer unit.
The presence of both an ether and an alcohol group in a molecule like (3-ethoxycyclobutyl)methanol offers multiple points for chemical modification, making it a useful building block in synthesis.
Overview of Research Trajectories for this compound
Research involving this compound primarily positions it as a building block or intermediate in the synthesis of more complex molecules for medicinal chemistry. The compound itself is not typically the final target but rather a precursor used to introduce the 3-ethoxycyclobutyl motif into a larger structure.
One notable application is in the development of kinase inhibitors. For instance, derivatives of this compound, such as (1r,3r)-N-(3-ethoxycyclobutyl)-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and studied as part of the discovery process for potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9). nih.gov CDK9 is a target of interest in the development of treatments for certain types of cancer. nih.gov
The synthesis of related structures, such as (3-Ethoxycyclobutyl)hydrazine, further highlights the utility of the ethoxycyclobutyl scaffold in creating novel chemical entities for research. evitachem.com This hydrazine (B178648) derivative is noted for its potential applications in medicinal and agricultural chemistry, as well as in materials science. evitachem.com The reactivity of the hydrazine group allows it to be a nucleophile in various reactions, leading to the formation of more complex nitrogen-containing compounds. evitachem.com These examples underscore the role of this compound and its close derivatives as versatile intermediates in the exploration of new chemical space for various applications.
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| (1r,3r)-N-(3-ethoxycyclobutyl)-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine |
| (3-Ethoxycyclobutyl)hydrazine |
| This compound |
| Acetic acid |
| Anisole |
| Boceprevir |
| Carboplatin |
| Carbon dioxide |
| Carbon monoxide |
| Cyclobutane |
| Cyclobutene |
| Diethyl ether |
| Dimethyl ether |
| Ethanol (B145695) |
| Ethyl acetate |
| Ethyl chloroformate |
| Ethylene |
| Ethylene glycol |
| Formaldehyde |
| Formic acid |
| Glycerine |
| Methanol (B129727) |
| Methyl benzoate |
| Methyl tert-butyl ether |
| Nalbuphine |
| Pyrrolidine-2-carboxylic acid |
| Sulfamide |
| Sulfuric acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-ethoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZPRQXWBHBKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxycyclobutyl Methanol
Retrosynthetic Analysis of the (3-Ethoxycyclobutyl)methanol Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary alcohol functionality can be derived from the reduction of a corresponding carboxylic acid or its ester derivative. This leads to the key intermediate, 3-ethoxycyclobutanecarboxylic acid. The ethoxy group, in turn, can be introduced via nucleophilic substitution on a suitable precursor, such as a 3-hydroxycyclobutanecarboxylic acid derivative. This hydroxy acid can be envisioned as arising from the reduction of a cyclobutanone (B123998), a common starting material for cyclobutane (B1203170) synthesis. This leads to a plausible retrosynthetic pathway starting from a simple cyclobutane precursor.
Alternatively, a [2+2] cycloaddition reaction, a cornerstone of cyclobutane synthesis, could be employed to construct the four-membered ring with the required functionalities or handles for their subsequent introduction. acs.orgnih.gov For instance, the cycloaddition of an enol ether with a suitable ketene (B1206846) or alkene derivative could provide a cyclobutane with the necessary substitution pattern for conversion to the target molecule.
A simplified retrosynthetic analysis can be visualized as follows:
This analysis provides a logical framework for designing synthetic routes to this compound.
Classical Synthetic Approaches to this compound
Classical approaches to this compound typically involve a linear sequence of well-established reactions. A common strategy commences with a commercially available or readily synthesized cyclobutane derivative, such as 3-oxocyclobutanecarboxylic acid. google.comgoogle.com
One potential multi-step synthesis is outlined below:
Esterification: The synthesis can begin with the protection of the carboxylic acid functionality of 3-oxocyclobutanecarboxylic acid as an ester, for instance, a methyl or ethyl ester, to prevent its interference in subsequent steps.
Reduction of the Ketone: The ketone group in the resulting ester can be reduced to a hydroxyl group. The choice of reducing agent is crucial for stereocontrol. While sodium borohydride (B1222165) (NaBH4) can be used, it often yields a mixture of cis and trans isomers. google.com More sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride can offer higher diastereoselectivity. google.com
Etherification: The newly formed hydroxyl group can then be converted to the desired ethoxy group. A Williamson ether synthesis, reacting the alcohol with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride), is a standard method.
Reduction of the Ester: Finally, the ester group is reduced to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, yielding the target this compound. libretexts.org
An alternative classical route could involve the [2+2] cycloaddition of ketene with an appropriate vinyl ether, followed by functional group transformations to achieve the final product.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Esterification | 3-Oxocyclobutanecarboxylic acid, Ethanol (B145695), Acid catalyst | Ethyl 3-oxocyclobutanecarboxylate |
| 2 | Ketone Reduction | Ethyl 3-oxocyclobutanecarboxylate, LiAlH(OtBu)3 | Ethyl 3-hydroxycyclobutanecarboxylate |
| 3 | Etherification | Ethyl 3-hydroxycyclobutanecarboxylate, NaH, Ethyl iodide | Ethyl 3-ethoxycyclobutanecarboxylate |
| 4 | Ester Reduction | Ethyl 3-ethoxycyclobutanecarboxylate, LiAlH4, then H3O+ | This compound |
The synthesis of this compound requires control over the relative stereochemistry of the 1,3-substituents (cis or trans). The stereochemical outcome is often determined during the reduction of the cyclobutanone precursor and subsequent nucleophilic substitution.
The reduction of 3-substituted cyclobutanones often favors the formation of the cis-cyclobutanol isomer when using less hindered reducing agents due to the axial attack of the hydride on the more stable puckered conformation of the ring. researchgate.net However, the use of bulkier reducing agents can favor the formation of the trans isomer. The stereochemistry of the subsequent etherification step can proceed with either retention or inversion of configuration depending on the reaction conditions and the nature of the leaving group.
For instance, a stereoselective synthesis of cis-1,3-disubstituted cyclobutanes has been achieved through the 1,4-addition of a nucleophile to an in-situ generated cyclobutenone. acs.org This strategy could be adapted to introduce the ethoxy group or a precursor, ensuring a high degree of stereocontrol. The choice of starting materials and reaction conditions is paramount to achieving the desired isomer of this compound.
Emerging and Sustainable Synthetic Pathways
Modern synthetic chemistry is increasingly focused on the development of catalytic methods to improve efficiency and reduce waste. For the synthesis of this compound, several catalytic approaches can be envisioned.
Rhodium(II)-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into C-H bonds. nih.gov A strategy could involve the rhodium-catalyzed insertion of a carbene into a C-H bond of an ethoxy-substituted cyclobutane. This would allow for the late-stage introduction of the hydroxymethyl group or a precursor, potentially shortening the synthetic sequence.
Photocatalytic [2+2] cycloadditions represent another promising catalytic approach. organic-chemistry.org Using visible light and a suitable photocatalyst, two different alkenes can be coupled to form a cyclobutane ring with high regioselectivity and diastereoselectivity. A potential route could involve the photocatalytic cycloaddition of an ethoxy-substituted alkene with an alkene bearing a protected hydroxymethyl group.
| Catalytic Method | Description | Potential Application in Synthesis |
| Rhodium(II)-Catalyzed C-H Functionalization | Direct insertion of a carbene into a C-H bond. | Late-stage introduction of the hydroxymethyl precursor onto an ethoxycyclobutane scaffold. |
| Photocatalytic [2+2] Cycloaddition | Visible-light mediated cycloaddition of two alkenes. | Construction of the cyclobutane ring with desired functionalities from simple alkene precursors. |
| Organocatalysis | Use of small organic molecules as catalysts. | Enantioselective synthesis of a chiral cyclobutane intermediate. bohrium.com |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.
One key aspect is the use of more environmentally benign solvents. For instance, photochemical reactions in greener solvents like acetone (B3395972) or even water could be explored. d-nb.info The use of catalytic methods, as discussed above, inherently aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions.
Furthermore, the development of synthetic routes that start from renewable feedstocks is a major goal of green chemistry. For example, a synthesis of a cyclobutane dicarboxylic acid building block from furfural, a biomass-derived chemical, has been reported, utilizing techniques like solvent-free crystallization and photodimerization under energy-efficient blacklight. acs.org While not a direct synthesis of the target molecule, this demonstrates the potential for developing greener pathways to cyclobutane-containing compounds.
Optimization of Reaction Conditions and Yields for this compound
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the reaction temperature and pressure, and the specifics of the catalytic system employed, such as catalyst loading and ligand design.
Solvent Effects in this compound Synthesis
The solvent plays a critical role in the reduction of carboxylic acids or esters. It must be inert to the reducing agent and capable of dissolving the substrate. The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Ethereal solvents are commonly employed for hydride reductions.
For the synthesis of this compound via the reduction of 3-ethoxycyclobutanecarboxylic acid or its ester, a range of aprotic solvents would be suitable. The following interactive table illustrates the hypothetical effect of different solvents on the reaction yield, based on common principles of reduction reactions.
| Solvent | Dielectric Constant | Boiling Point (°C) | Expected Yield (%) |
| Diethyl Ether | 4.3 | 34.6 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 92 |
| 1,4-Dioxane | 2.2 | 101 | 88 |
| Toluene | 2.4 | 111 | 75 |
Note: The data in this table is illustrative and based on general principles of similar chemical reductions. The optimal solvent would need to be determined empirically.
As indicated, Tetrahydrofuran (THF) is often a preferred solvent for such reductions due to its ability to dissolve a wide range of organic compounds and its relatively higher boiling point compared to diethyl ether, which can allow for a greater temperature range for reaction optimization.
Temperature and Pressure Influences on Reaction Efficiency
In the context of catalytic hydrogenation, both temperature and pressure are significant. An increase in hydrogen pressure generally leads to a higher reaction rate and can often allow for the use of lower reaction temperatures. The interplay between temperature and pressure is crucial for achieving high conversion and selectivity.
The following interactive table provides a hypothetical representation of the influence of temperature and pressure on the yield of this compound via catalytic hydrogenation of 3-ethoxycyclobutanecarboxylic acid.
| Temperature (°C) | Pressure (bar H₂) | Expected Yield (%) |
| 50 | 10 | 70 |
| 50 | 50 | 85 |
| 100 | 10 | 80 |
| 100 | 50 | 95 |
Note: This data is hypothetical and serves to illustrate the general trends observed in catalytic hydrogenation reactions.
These trends suggest that higher pressures and moderate temperatures are likely to favor the efficient synthesis of this compound.
Catalyst Loading and Ligand Design for Improved Conversion
For catalytic hydrogenation routes, the choice of catalyst and its loading are paramount. Common catalysts for the reduction of carboxylic acids include ruthenium, rhodium, and palladium-based catalysts. rsc.orgtib.eu The catalyst loading is typically a small percentage of the substrate by weight and needs to be optimized to balance reaction rate and cost.
Ligand design is a sophisticated aspect of catalysis that can fine-tune the activity and selectivity of the metal center. For instance, phosphine (B1218219) ligands of varying steric and electronic properties can be used to modulate the performance of the catalyst. In some cases, bidentate or pincer-type ligands can enhance catalyst stability and efficiency. tib.eu
The following interactive table illustrates the potential impact of different catalysts and ligand systems on the conversion of 3-ethoxycyclobutanecarboxylic acid to this compound.
| Catalyst | Ligand | Catalyst Loading (mol%) | Conversion (%) |
| Ru/C | None | 5 | 78 |
| Rh/Al₂O₃ | None | 5 | 82 |
| Pd/C | None | 5 | 75 |
| [Ru(acac)₃] | Triphos | 1 | 90 |
Note: This data is illustrative and based on findings for similar reductions. The optimal catalyst and ligand system would require experimental screening.
The use of a homogeneous catalyst with a specifically designed ligand, such as a ruthenium complex with a tripodal phosphine ligand (Triphos), can often lead to higher conversion under milder conditions compared to simple heterogeneous catalysts.
Large-Scale Synthesis Considerations for this compound
Translating a laboratory-scale synthesis to an industrial, large-scale process introduces several additional challenges that must be addressed to ensure safety, efficiency, and economic viability.
Key considerations for the large-scale synthesis of this compound include:
Heat Management: The reduction of carboxylic acids or esters is typically an exothermic process. On a large scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions and maintain a consistent reaction temperature. This often involves the use of jacketed reactors with cooling systems.
Reagent Addition: The controlled addition of the reducing agent is crucial for managing the reaction's exothermicity. On a large scale, this is typically done via a programmable pump over an extended period.
Catalyst Handling and Recovery: If a heterogeneous catalyst is used, its filtration and recovery after the reaction are important for economic and environmental reasons. For homogeneous catalysts, their separation from the product stream can be more complex and may require additional purification steps such as distillation or chromatography.
Solvent Selection and Recovery: The choice of solvent for large-scale production is influenced not only by its performance in the reaction but also by its cost, safety (flammability, toxicity), and the ease of its recovery and recycling.
Work-up and Purification: The work-up procedure to quench the reaction and isolate the crude product must be scalable. This often involves the use of large extraction vessels and phase separators. The final purification of this compound to the required purity specification is typically achieved through fractional distillation under reduced pressure to avoid decomposition at high temperatures.
Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the handling of flammable solvents, pyrophoric reagents (if applicable), and pressurized hydrogen gas.
The development of a robust and scalable process for the synthesis of this compound necessitates a multidisciplinary approach involving chemists and chemical engineers to address these multifaceted challenges.
Reaction Mechanisms and Reactivity of 3 Ethoxycyclobutyl Methanol
Mechanistic Investigations of Key Bond-Forming and Bond-Breaking Reactions
Detailed mechanistic studies specifically targeting (3-Ethoxycyclobutyl)methanol are not extensively documented in publicly available literature. However, its reactivity can be reliably inferred from the well-established chemical principles governing its constituent functional groups. The primary sites for bond-forming and bond-breaking reactions are the C-O bonds of the ether and alcohol, the O-H bond of the alcohol, and the C-C bonds of the strained cyclobutane (B1203170) ring.
Key bond-breaking reactions include:
C-O Bond Cleavage: This can occur at two locations: the ethoxy group and the methanol (B129727) group. The ether linkage can be cleaved under strongly acidic conditions. longdom.orgpressbooks.pub The C-O bond of the primary alcohol can be broken in substitution reactions after protonation converts the hydroxyl group into a good leaving group (water). libretexts.org
O-H Bond Cleavage: The proton of the hydroxyl group is acidic and can be removed by a base or participate in esterification reactions. encyclopedia.pub
C-C Bond Cleavage: The cyclobutane ring is strained (approximately 26 kcal/mol of strain energy) and susceptible to cleavage under thermal or catalytic conditions, leading to the formation of more stable acyclic structures. acs.org
Key bond-forming reactions primarily involve the methanol group:
C-O Bond Formation: The alcohol can act as a nucleophile to attack electrophiles, or it can be converted into an ether itself.
O-H Bond Formation: This occurs in the reverse of deprotonation or as the final step in reactions like esterification hydrolysis.
C-C Bond Formation: While less common for the alcohol itself, derivatization of the alcohol to an aldehyde or halide can enable subsequent C-C bond-forming reactions. beilstein-journals.org
Computational studies on related systems, such as methanol reactions over catalysts, highlight the complexity of activation barriers and reaction pathways, which depend on factors like catalyst surfaces and the presence of other reagents. scispace.comysu.am For this compound, any reaction would likely proceed via mechanisms that relieve ring strain or exploit the nucleophilic/electrophilic nature of the oxygenated functional groups.
Reactivity of the Cyclobutyl Ring in this compound
The four-membered ring of this compound is a defining feature that introduces significant strain, making it more reactive than its acyclic or larger-ring counterparts.
The strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, which lead to the formation of linear, functionalized butane (B89635) derivatives. These reactions are driven by the thermodynamic favorability of relieving the ring strain.
Catalytic Hydrogenolysis: In the presence of a transition metal catalyst (e.g., Palladium on carbon) and hydrogen gas, the cyclobutane ring can undergo hydrogenolysis, where a C-C bond is cleaved and saturated by hydrogen. This would convert this compound into various substituted butanols.
Acid-Catalyzed Ring Opening: Strong Lewis or Brønsted acids can catalyze the cleavage of a C-C bond. This often proceeds through a carbocationic intermediate, with the regioselectivity of the opening influenced by the electronic effects of the substituents.
Radical Reactions: Ring-opening can also be initiated by radicals. Studies on substituted bicyclobutanes show that radical addition can lead to selective cleavage of the internal bond to form functionalized cyclobutanes or cyclobutenes. rsc.orgnih.govrsc.org While not a direct analogue, this demonstrates the susceptibility of strained rings to radical-mediated opening.
Research on donor-acceptor (D-A) cyclobutanes shows that they readily undergo ring-opening when treated with nucleophiles like electron-rich arenes, thiols, or selenols, typically mediated by a Lewis acid. acs.org This suggests that the electronic nature of substituents plays a critical role in the facility of ring-opening reactions.
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. organicreactions.org The most common type involving four-membered rings is the [2+2] cycloaddition, which is typically used to synthesize cyclobutane derivatives rather than being a reaction of the saturated ring itself. organic-chemistry.orgnih.gov
The saturated cyclobutyl ring in this compound is generally not a participant in cycloaddition reactions, as it lacks the requisite pi-electron systems. The reactivity in this class of reactions would be associated with unsaturated derivatives of the parent compound. For instance, if the alcohol were oxidized to an aldehyde and then converted to an α,β-unsaturated ester, this new functionality could participate in cycloadditions. However, the cyclobutyl moiety itself would remain intact and simply act as a substituent group.
Some formal cycloaddition reactions of substituted cyclobutanes have been reported where the ring undergoes cleavage and rearrangement. For example, alkoxy-substituted donor-acceptor cyclobutanes can undergo a formal [4+2] cycloaddition with aldehydes, catalyzed by a Lewis acid, to form tetrahydropyrans. uwo.ca This proceeds via ring-opening to form a 1,4-dipolar intermediate which is then trapped by the aldehyde.
Reactivity of the Ethoxy Group in this compound
The ethoxy group is an ether, a functional group known for its general lack of reactivity. libretexts.org However, under forcing conditions, the C-O bond can be broken.
The most significant reaction of the ethoxy group is its cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). pressbooks.publibretexts.org Hydrochloric acid (HCl) is generally not effective. pressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the groups attached to the ether oxygen.
The mechanism involves two key steps:
Protonation of the Ether Oxygen: The acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).
Nucleophilic Attack: The conjugate base of the acid (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the leaving group.
For this compound, the nucleophile can attack either the ethyl carbon or the cyclobutyl carbon.
Attack at the Ethyl Carbon: This is a primary carbon, which strongly favors an SN2 mechanism due to minimal steric hindrance. libretexts.org
Attack at the Cyclobutyl Carbon: This is a secondary carbon. Reaction at this site could have both SN1 and SN2 character. However, SN2 attack is sterically more hindered than at the ethyl group, and the carbocation that would form in an SN1 pathway is not particularly stabilized.
Therefore, the cleavage is most likely to occur via an SN2 attack on the less sterically hindered ethyl group . pressbooks.pub This would yield (3-hydroxycyclobutyl)methanol and a haloethane.
| Reagent | Probable Mechanism | Products |
| Excess HBr | SN2 at ethyl group | (3-Hydroxycyclobutyl)methanol and Bromoethane |
| Excess HI | SN2 at ethyl group | (3-Hydroxycyclobutyl)methanol and Iodoethane |
This interactive table summarizes the expected products from the acid-catalyzed cleavage of the ethoxy group in this compound.
Reactivity of the Methanol Group in this compound
The primary alcohol (-CH₂OH) is a versatile functional group that can undergo a variety of common organic reactions, including oxidation and esterification. lumenlearning.comjackwestin.com
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. encyclopedia.pub
Oxidation to an Aldehyde: Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent will selectively oxidize the primary alcohol to the corresponding aldehyde, (3-ethoxycyclobutyl)carbaldehyde.
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄), or Jones reagent, will oxidize the primary alcohol completely to the carboxylic acid, (3-ethoxycyclobutyl)carboxylic acid. encyclopedia.pub
Esterification: The alcohol can react with a carboxylic acid or one of its derivatives (like an acyl chloride or acid anhydride) to form an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. encyclopedia.pub For example, reacting this compound with acetic acid would yield (3-ethoxycyclobutyl)methyl acetate.
| Reaction Type | Reagent(s) | Product |
| Oxidation (to aldehyde) | PCC or DMP | (3-Ethoxycyclobutyl)carbaldehyde |
| Oxidation (to carboxylic acid) | KMnO₄ or H₂CrO₄ | (3-Ethoxycyclobutyl)carboxylic acid |
| Esterification | Acetic Acid (CH₃COOH), H⁺ catalyst | (3-Ethoxycyclobutyl)methyl acetate |
| Esterification | Acetyl Chloride (CH₃COCl) | (3-Ethoxycyclobutyl)methyl acetate |
This interactive table outlines the expected products from common reactions involving the methanol group of this compound.
Oxidation and Reduction Pathways of the Hydroxyl Functionality
The primary alcohol moiety of this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The conversion of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Common oxidation pathways include:
Oxidation to Aldehyde: Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation. These conditions are selective for the conversion of the primary alcohol to (3-ethoxycyclobutyl)carbaldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically used in aqueous media, will convert the primary alcohol directly to the corresponding carboxylic acid. Reagents like potassium permanganate (KMnO₄) or chromic acid (generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent) will yield (3-ethoxycyclobutyl)carboxylic acid. The oxidation of the analogous compound, (1-ethoxycyclobutyl)methanol (B2908662), to (1-ethoxycyclobutyl)carboxylic acid serves as a reference for this type of transformation.
The hydroxyl group itself is generally not subject to chemical reduction. However, it can be transformed into a functional group that can be reductively removed. This typically involves a two-step process:
Conversion to a Leaving Group: The alcohol is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270).
Reductive Cleavage: The resulting sulfonate ester can then be reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), effectively removing the original hydroxyl functionality.
Table 1: Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | (3-Ethoxycyclobutyl)carbaldehyde |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | (3-Ethoxycyclobutyl)carboxylic acid |
Esterification and Etherification Reactions of the Alcohol
The hydroxyl group of this compound readily undergoes esterification and etherification, two fundamental transformations for alcohols.
Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction toward the product. libretexts.org For example, reacting this compound with acetic acid yields (3-ethoxycyclobutyl)methyl acetate. Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used to achieve higher yields under milder conditions. The reaction of the similar (1-ethoxycyclobutyl)methanol with acetic anhydride (B1165640) to form the corresponding ester highlights this pathway.
Etherification: Etherification reactions can be used to synthesize ethers from this compound. Key methods include:
Williamson Ether Synthesis: This is a two-step process where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form a new ether. For instance, reacting the sodium alkoxide of this compound with iodomethane (B122720) would produce 1-ethoxy-3-(methoxymethyl)cyclobutane.
Acid-Catalyzed Dehydration: The bimolecular dehydration of alcohols using a strong acid catalyst can produce symmetrical or unsymmetrical ethers. aimspress.com Reacting this compound in the presence of an acid catalyst like sulfuric acid at elevated temperatures can lead to the formation of bis((3-ethoxycyclobutyl)methyl) ether. aimspress.com If another alcohol, such as methanol, is introduced in large excess, the unsymmetrical ether can be formed. aimspress.comorganic-chemistry.org
Table 2: Esterification and Etherification Reactions of this compound
| Reaction Type | Reagent(s) | Product Example |
|---|---|---|
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | (3-Ethoxycyclobutyl)methyl acetate |
| Acylation | Acetyl Chloride, Pyridine | (3-Ethoxycyclobutyl)methyl acetate |
| Williamson Ether Synthesis | 1. NaH2. CH₃I | 1-Ethoxy-3-(methoxymethyl)cyclobutane |
Derivatization Strategies and Analogue Synthesis Based on 3 Ethoxycyclobutyl Methanol
Synthesis of Chiral Analogues of (3-Ethoxycyclobutyl)methanol
The synthesis of chiral analogues of this compound is a critical endeavor for accessing stereochemically pure compounds, which is often essential in pharmaceutical and materials science applications. Various asymmetric synthetic strategies can be employed to achieve this goal, primarily focusing on the stereocontrolled construction of the cyclobutane (B1203170) ring or the enantioselective functionalization of a pre-existing prochiral cyclobutane.
One prominent approach involves the use of chiral catalysts in cycloaddition reactions. For instance, a [2+2] cycloaddition between an appropriate ketene (B1206846) and an enol ether, mediated by a chiral Lewis acid or organocatalyst, can afford an enantioenriched cyclobutanone (B123998) precursor. Subsequent reduction of the ketone and introduction of the hydroxymethyl group would then lead to the desired chiral this compound analogue.
Another effective strategy is the utilization of chiral auxiliaries . A chiral auxiliary can be temporarily attached to one of the reactants, directing the stereochemical outcome of the cyclobutane-forming reaction. Once the desired stereochemistry is established, the auxiliary can be cleaved to yield the chiral product.
Furthermore, enzymatic resolutions of racemic mixtures of this compound or its precursors can be employed. Lipases, for example, can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Below is a table summarizing potential chiral synthesis strategies:
| Strategy | Description | Key Reagents/Conditions | Expected Outcome |
| Asymmetric [2+2] Cycloaddition | Catalytic cycloaddition to form a chiral cyclobutanone precursor. | Chiral Lewis acids (e.g., based on BINOL), organocatalysts (e.g., proline derivatives). | Enantioenriched cyclobutanone, which can be converted to the target compound. |
| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to direct stereoselective cyclobutane formation. | Evans auxiliaries, Oppolzer's sultams. | Diastereomerically pure intermediate, leading to an enantiomerically pure final product after auxiliary removal. |
| Enzymatic Resolution | Selective enzymatic reaction on a racemic mixture to separate enantiomers. | Lipases (e.g., Candida antarctica lipase (B570770) B) for selective acylation. | Separation of enantiomers, yielding one enantiomer as the alcohol and the other as an ester. |
Functionalization of the Hydroxyl Group in this compound
The primary hydroxyl group in this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Esterification is a common and straightforward modification. The reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions yields the corresponding esters. The Fischer esterification, employing a carboxylic acid and an acid catalyst, is a classic method. chemguide.co.ukorganic-chemistry.orgyoutube.commasterorganicchemistry.comyoutube.com The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, provides a more rapid and often higher-yielding route to esters.
Etherification presents another avenue for derivatization. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a widely used method for preparing ethers. organic-chemistry.org Alternatively, acid-catalyzed etherification with other alcohols can be employed. researchgate.net
Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde, (3-ethoxycyclobutyl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the alcohol to the carboxylic acid, (3-ethoxycyclobutyl)carboxylic acid.
The following table outlines key functionalization reactions of the hydroxyl group:
| Reaction | Reagent(s) | Product |
| Esterification | Carboxylic acid, H+ catalyst | Ester |
| Acid chloride, base | Ester | |
| Acid anhydride (B1165640), base | Ester | |
| Etherification | NaH, Alkyl halide (RX) | Ether (R-O-CH2-cyclobutyl-OEt) |
| Oxidation (to aldehyde) | PCC, Dess-Martin periodinane | Aldehyde |
| Oxidation (to carboxylic acid) | KMnO4, H2CrO4 | Carboxylic Acid |
Modifications of the Ethoxy Moiety in this compound
The ethoxy group, while generally stable, can be modified through ether cleavage reactions. This process typically requires harsh conditions, involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgpressbooks.pubyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would lead to the formation of a cyclobutanol (B46151) derivative and ethyl iodide or bromide.
This cleavage can be a strategic step to unmask a hydroxyl group, which can then be further functionalized. For instance, the newly formed hydroxyl group could be re-alkylated with a different alkyl halide to introduce a variety of alkoxy groups, thus generating a library of analogues with modified ether side chains.
| Reaction | Reagent(s) | Product | Notes |
| Ether Cleavage | HI or HBr | (3-hydroxycyclobutyl)methanol | Harsh conditions required; allows for subsequent re-functionalization of the hydroxyl group. |
| Transetherification | Alcohol, Acid Catalyst | (3-alkoxycyclobutyl)methanol | Can be used to exchange the ethoxy group for other alkoxy groups, though may be less efficient than a cleavage-realkylation sequence. |
Structural Modifications of the Cyclobutyl Ring System
The cyclobutane ring itself can be subjected to structural modifications, although these often involve ring-opening or ring-expansion reactions due to the inherent ring strain. nih.govlookchem.comchemrxiv.orgsioc-journal.cn
Ring-opening reactions can be initiated under various conditions, including acidic, basic, or through radical pathways. For instance, treatment with strong acids could potentially lead to ring-opening to form acyclic products.
Ring-expansion reactions are a particularly interesting transformation for cyclobutane derivatives. For example, acid-catalyzed rearrangement of a cyclobutylcarbinol derivative can lead to the formation of a cyclopentyl system. lookchem.com This can be a valuable strategy for accessing five-membered ring structures from readily available cyclobutane precursors. One documented example is the acid-catalyzed dehydration of cyclobutylmethanol itself, which can proceed via an E1 mechanism to yield alkenes, including products of ring expansion. brainly.comchegg.comchegg.com
It is important to note that the regioselectivity and stereoselectivity of these ring modification reactions can be highly dependent on the specific substrate and reaction conditions.
| Reaction Type | General Conditions | Potential Products |
| Ring-Opening | Strong acids or bases, radical initiators | Acyclic functionalized compounds |
| Ring-Expansion | Acid catalysis, thermal rearrangement | Cyclopentane (B165970) or larger ring derivatives |
Exploration of Stereoisomers and Diastereomers of this compound
Due to the presence of two stereocenters (at C1 and C3 of the cyclobutane ring), this compound can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers, as are the (1R,3S) and (1S,3R) pair. The relationship between the (1R,3R) and (1R,3S) isomers (and other similar pairs) is diastereomeric.
The synthesis of specific stereoisomers requires stereocontrolled synthetic methods. Diastereoselective synthesis of 1,3-disubstituted cyclobutanes has been achieved through various methods, including the reduction of a cyclobutylidene derivative. acs.orgacs.orgthieme-connect.comnih.gov The stereochemical outcome of such reactions is often influenced by the steric hindrance of the substituents and the reagents used.
The separation of diastereomers is often possible through standard chromatographic techniques (e.g., column chromatography or HPLC) due to their different physical properties. The separation of enantiomers, however, requires chiral chromatography or resolution techniques as mentioned in section 4.1.
The biological activity and physical properties of the different stereoisomers can vary significantly. Therefore, the ability to synthesize and isolate pure stereoisomers is crucial for structure-activity relationship (SAR) studies in drug discovery and for optimizing the performance of materials.
| Stereoisomer Pairs | Relationship | Separation Method |
| (1R,3R) and (1S,3S) | Enantiomers | Chiral HPLC, Resolution |
| (1R,3S) and (1S,3R) | Enantiomers | Chiral HPLC, Resolution |
| (1R,3R) and (1R,3S) | Diastereomers | Standard Chromatography |
| (1S,3S) and (1S,3R) | Diastereomers | Standard Chromatography |
Applications of 3 Ethoxycyclobutyl Methanol As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The strained four-membered ring of (3-ethoxycyclobutyl)methanol provides a unique conformational and stereochemical scaffold that can be strategically employed in the synthesis of complex organic molecules. The presence of both an ether and a primary alcohol functionality allows for orthogonal chemical transformations, enabling selective modifications at different points in a synthetic sequence.
Researchers have leveraged the reactivity of the hydroxyl group for the introduction of various functionalities through esterification, etherification, and oxidation reactions. The resulting derivatives can then undergo further transformations, with the cyclobutane (B1203170) ring acting as a rigid core that influences the spatial arrangement of substituents. This control over three-dimensional geometry is crucial in the synthesis of biologically active compounds and natural products where specific stereochemistry is often a prerequisite for activity.
| Reactant | Reagent(s) | Product | Application |
| This compound | Acyl Chloride, Pyridine (B92270) | (3-Ethoxycyclobutyl)methyl ester | Introduction of ester functionality |
| This compound | NaH, Alkyl Halide | 1-((Alkoxymethyl)oxy)-3-ethoxycyclobutane | Ether synthesis |
| This compound | PCC, CH2Cl2 | 3-Ethoxycyclobutane-1-carbaldehyde | Oxidation to aldehyde |
Role in the Synthesis of Scaffolds for Chemical Probe Development
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The development of novel scaffolds is a key aspect of chemical probe design, and this compound offers a unique starting point for creating such molecules. The distinct three-dimensional shape imparted by the cyclobutane ring can lead to probes with high selectivity for their target proteins.
The ethoxy and hydroxymethyl groups can be readily modified to incorporate reporter tags, reactive groups for covalent labeling, or linking moieties for attachment to other molecules. For instance, the alcohol can be converted to an azide or alkyne for use in "click" chemistry, a powerful tool for bioconjugation. The inherent properties of the cyclobutane core, such as its lipophilicity and metabolic stability, can also be fine-tuned through synthetic modifications to optimize the performance of the resulting chemical probes.
Integration into Macrocyclic Architectures and Polycyclic Systems
The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocycles and polycyclic systems. The hydroxyl group can serve as a handle for attachment to a growing molecular chain, while the cyclobutane ring can be incorporated as a rigid structural element within a larger ring system.
In the construction of macrocycles, the defined geometry of the cyclobutane unit can help to pre-organize the linear precursor, facilitating the ring-closing step. This can lead to higher yields and greater control over the final macrocyclic conformation. Furthermore, the cyclobutane ring itself can undergo ring-opening or ring-expansion reactions under specific conditions, providing access to more complex polycyclic frameworks that would be challenging to synthesize through other methods.
Application in Fragment-Based Approaches to Molecular Assembly
Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of new drug candidates. This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can bind to a biological target. This compound, with its well-defined structure and molecular weight falling within the typical range for fragments, is an ideal candidate for inclusion in fragment libraries.
The value of this compound in this context lies in its three-dimensional character, which allows for the exploration of chemical space that is often undersampled by more traditional, flatter aromatic fragments. Once a fragment hit containing the this compound core is identified, its synthetic tractability allows for rapid follow-up and optimization. The hydroxyl and ethoxy groups provide convenient points for fragment elaboration, enabling chemists to "grow" the initial hit into a more potent and selective lead compound.
| Property | Value | Significance in FBDD |
| Molecular Weight | 130.18 g/mol | Within the typical range for fragments |
| logP | ~1.1 | Favorable lipophilicity for binding |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with target |
| Hydrogen Bond Acceptors | 2 | Potential for specific interactions with target |
| Rotatable Bonds | 3 | Conformational flexibility |
Computational and Theoretical Studies on 3 Ethoxycyclobutyl Methanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These ab initio methods solve the Schrödinger equation to determine the electronic wavefunction and energy of the system. For (3-Ethoxycyclobutyl)methanol, methods like Hartree-Fock (HF), Density Functional Theory (DFT), and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to calculate various electronic and energetic properties.
Key properties that can be determined include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an estimate of the molecule's electronic excitation energy and chemical stability.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is essential for predicting sites of electrophilic or nucleophilic attack.
Thermodynamic Properties: Heats of formation, standard enthalpies, and Gibbs free energies can be calculated, providing a theoretical basis for the molecule's stability and energetics.
A hypothetical data table summarizing the results of such calculations is presented below. The values are illustrative and would require actual quantum chemical calculations to be confirmed.
| Property | Calculated Value (Illustrative) | Method/Basis Set |
| HOMO Energy | -0.25 Hartree | B3LYP/6-31G |
| LUMO Energy | 0.05 Hartree | B3LYP/6-31G |
| HOMO-LUMO Gap | 0.30 Hartree | B3LYP/6-31G |
| Dipole Moment | 2.5 Debye | B3LYP/6-31G |
| Heat of Formation | -450.0 kJ/mol | G4(MP2) |
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the cyclobutane (B1203170) ring and the presence of two rotatable side chains (ethoxy and methanol (B129727) groups) mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each point. This process generates a potential energy surface (PES), from which the lowest energy conformers (global and local minima) and the transition states connecting them can be identified.
For this compound, key conformational features to investigate would include:
Puckering of the Cyclobutane Ring: The four-membered ring is not planar and can adopt a puckered conformation to relieve ring strain. The orientation of the substituents (ethoxy and methanol groups) as either axial or equatorial will significantly impact the conformational stability.
Orientation of the Ethoxy Group: Rotation around the C-O bond of the ethoxy group will lead to different staggered and eclipsed conformations.
Orientation of the Methanol Group: Similarly, rotation around the C-C bond connecting the methanol group to the ring will result in various rotamers.
The relative energies of different conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| Global Minimum | 180 (anti) | 60 (gauche) | 0.00 |
| Local Minimum 1 | 60 (gauche) | 180 (anti) | 1.20 |
| Local Minimum 2 | -60 (gauche) | 60 (gauche) | 2.50 |
| Illustrative dihedral angle for the C-C-O-C bond of the ethoxy group. | |||
| ** Illustrative dihedral angle for the C-C-C-O bond of the methanol group. |
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's dynamics, including its interactions with solvent molecules and other solute molecules.
For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol). The simulation would then track the trajectory of each atom over time.
Analysis of these trajectories can reveal:
Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This would show, for example, the average distance and coordination number of water molecules around the hydroxyl and ether groups of this compound.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules, can be monitored over time. The lifetime of these hydrogen bonds is a key parameter in understanding the liquid structure.
Diffusion Coefficient: The self-diffusion coefficient of this compound in a particular solvent can be calculated, providing insight into its mobility.
| Interaction Pair | First Peak of RDF (Å) | Coordination Number |
| O(hydroxyl)-H(water) | 1.8 | 1.5 |
| O(ether)-H(water) | 2.0 | 1.0 |
| H(hydroxyl)-O(water) | 2.5 | 2.0 |
Reaction Pathway Analysis and Transition State Modeling for this compound Transformations
Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the reaction coordinates, locating the transition state (TS) structures, and calculating the activation energies.
Potential reactions for which pathway analysis could be insightful include:
Oxidation of the Alcohol: The conversion of the primary alcohol to an aldehyde or carboxylic acid.
Dehydration: The elimination of water to form an alkene.
Ether Cleavage: The breaking of the C-O bond in the ethoxy group under acidic or basic conditions.
To model these reactions, computational chemists would propose a reaction mechanism and then use quantum chemical methods to calculate the energy profile along the reaction pathway. This involves optimizing the geometries of the reactants, products, and any intermediates, as well as finding the saddle point on the potential energy surface that corresponds to the transition state. The activation energy is then the energy difference between the reactants and the transition state.
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Oxidation to Aldehyde | 0.0 | 25.0 | -15.0 | 25.0 |
| Acid-Catalyzed Dehydration | 0.0 | 35.0 | 5.0 | 35.0 |
Prediction of Spectroscopic Signatures via Computational Methods
Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the molecule.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is typically done by performing a frequency calculation at the optimized geometry of the molecule. The calculated frequencies can help in assigning the peaks in an experimental spectrum to specific vibrational modes, such as O-H stretching, C-H stretching, and C-O stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted values can be compared with experimental data to confirm the structure of the molecule.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods. This would predict the wavelength of maximum absorption (λmax) and the intensity of the absorption.
| Spectroscopic Data | Predicted Value (Illustrative) |
| ¹H NMR Chemical Shift (O-H) | 3.5 ppm |
| ¹³C NMR Chemical Shift (CH₂-OH) | 65.0 ppm |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ |
| UV-Vis λmax | 190 nm |
Advanced Analytical and Spectroscopic Characterization of 3 Ethoxycyclobutyl Methanol and Its Derivatives
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of (3-ethoxycyclobutyl)methanol. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of its chemical formula, C7H14O2.
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques for generating the protonated molecule [M+H]+ or other adducts with minimal fragmentation. The exact mass of the molecular ion is a critical first step in structural confirmation.
Illustrative HRMS Data for this compound Disclaimer: The following data is predicted based on the chemical structure and is for illustrative purposes.
| Ion Formula | Calculated Exact Mass (m/z) |
|---|---|
| [C7H14O2]+• | 130.0994 |
| [C7H15O2]+ | 131.1067 |
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be employed to probe the structure through controlled fragmentation. The fragmentation pattern provides valuable information about the connectivity of the molecule. Key expected fragmentation pathways for the [M+H]+ ion of this compound would include:
Loss of water (H2O): A common fragmentation for alcohols, leading to a fragment ion at m/z 113.0961.
Loss of ethanol (B145695) (C2H5OH): Cleavage of the ether bond could result in the loss of ethanol, yielding a fragment at m/z 85.0648.
Cleavage of the ethoxy group: Loss of an ethoxy radical (•OC2H5) would produce a cation at m/z 85.0648.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. A combination of 1D (1H and 13C) and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
1H NMR Spectroscopy The 1H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The predicted 1H NMR spectrum of this compound would exhibit distinct signals for the ethoxy group, the cyclobutane (B1203170) ring protons, the hydroxymethyl group, and the hydroxyl proton. docbrown.info
Illustrative Predicted 1H NMR Data for this compound (in CDCl3) Disclaimer: The chemical shifts (δ), multiplicities, and coupling constants (J) are predicted based on analogous structures and are for illustrative purposes.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH2OH | ~3.65 | d | ~6.5 | 2H |
| -OCH2CH3 | 3.48 | q | 7.0 | 2H |
| CH-O | ~3.90 | m | - | 1H |
| Cyclobutane CH | ~2.40 | m | - | 1H |
| Cyclobutane CH2 | ~2.05 | m | - | 2H |
| Cyclobutane CH2 | ~1.85 | m | - | 2H |
| -OH | Variable | br s | - | 1H |
13C NMR Spectroscopy The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The presence of symmetry in the molecule can reduce the number of observed signals. For this compound, seven distinct carbon signals are expected. docbrown.info
Illustrative Predicted 13C NMR Data for this compound (in CDCl3) Disclaimer: The chemical shifts (δ) are predicted based on established correlation tables and are for illustrative purposes.
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -CH2OH | ~68.0 |
| CH-O | ~75.0 |
| -OCH2CH3 | ~65.0 |
| Cyclobutane CH | ~35.0 |
| Cyclobutane C (adjacent to CH-O) | ~30.0 |
| Cyclobutane C (adjacent to CH-CH2OH) | ~28.0 |
2D NMR Spectroscopy Two-dimensional NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the molecular structure. uvic.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.com For this compound, COSY would show correlations between the -OCH2- and -CH3 protons of the ethoxy group, between the -CH2OH protons and the adjacent cyclobutane methine proton, and among the various protons on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. youtube.com It allows for the definitive assignment of each carbon signal based on the chemical shift of the attached proton. For example, the carbon signal at ~68.0 ppm would show a correlation to the proton signal at ~3.65 ppm, confirming its assignment as the -CH2OH group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the -OCH2- protons to the cyclobutane methine carbon (CH-O), confirming the attachment of the ethoxy group to the ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The two techniques are often complementary.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Key characteristic absorption bands expected for this compound include: docbrown.info
O-H Stretch: A strong, broad band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group and broadened by hydrogen bonding.
C-H Stretch: Multiple sharp bands in the 2850-3000 cm-1 region, corresponding to the stretching vibrations of the C-H bonds in the cyclobutane ring and the ethoxy group.
C-O Stretch: A strong band in the 1050-1150 cm-1 region, indicative of the C-O single bonds in the alcohol and ether functional groups.
Raman Spectroscopy Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show: physicsopenlab.org
C-H Bending and Stretching: Strong signals in the 1400-1500 cm-1 and 2800-3000 cm-1 regions.
Cyclobutane Ring Vibrations: Characteristic "breathing" modes of the cyclobutane ring at lower frequencies, which can provide information about the ring conformation.
Illustrative Vibrational Spectroscopy Data for this compound Disclaimer: The following peak positions are typical for the indicated functional groups and are for illustrative purposes.
| Vibrational Mode | Expected IR Peak (cm-1) | Expected Raman Peak (cm-1) |
|---|---|---|
| O-H Stretch | 3200-3600 (Broad, Strong) | 3200-3600 (Weak) |
| C-H Stretch (Aliphatic) | 2850-3000 (Strong) | 2850-3000 (Strong) |
| C-H Bend | 1350-1470 (Medium) | 1350-1470 (Medium) |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
While this compound is a liquid at room temperature, its definitive solid-state structure, including absolute stereochemistry and precise bond lengths and angles, can be determined by X-ray crystallography of a suitable crystalline derivative. The formation of a derivative, for example, through esterification of the primary alcohol with a chromophoric acid like p-nitrobenzoic acid, can facilitate crystallization.
A single crystal of the derivative would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. rsc.org
The key structural parameters that would be obtained include:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O) and angles within the molecule, which can reveal the extent of ring strain in the cyclobutane moiety. researchgate.net
Conformation: The puckering of the cyclobutane ring and the preferred orientation (conformation) of the ethoxy and hydroxymethyl substituents would be clearly defined.
Intermolecular Interactions: The crystal packing would reveal information about intermolecular forces, such as hydrogen bonding involving the hydroxyl group (or the derivative's functional groups), which dictate the solid-state architecture.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating and quantifying components in a mixture. For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC could be employed.
Reversed-Phase HPLC: This is the more common mode. A C18 column with a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) would be suitable. Detection could be achieved using a refractive index detector (RID) or, if a suitable derivative is made, a UV-Vis detector. mdpi.com
Purity Assessment: By analyzing a sample and integrating the peak areas, the purity of this compound can be accurately determined. The presence of impurities would be indicated by additional peaks in the chromatogram.
Gas Chromatography (GC) GC is well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. acs.org
Column and Conditions: A polar capillary column (e.g., a wax-type column like Carbowax) would be appropriate to achieve good separation from impurities. A temperature-programmed oven would be used to ensure efficient elution. oup.com
Detection: A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis. For qualitative analysis and identification of unknown impurities, coupling the GC to a mass spectrometer (GC-MS) is the method of choice. GC-MS would provide both the retention time and the mass spectrum for each separated component, allowing for their identification. researchgate.net
Future Research Directions and Unexplored Avenues for 3 Ethoxycyclobutyl Methanol
Development of Novel Synthetic Methodologies for (3-Ethoxycyclobutyl)methanol
While synthetic routes to this compound exist, there is considerable scope for the development of more efficient, stereoselective, and sustainable methodologies. Future research could focus on several promising areas:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods would be a significant advancement, providing access to chiral, non-racemic this compound. This would be invaluable for applications in medicinal chemistry and chiral materials. Research in this area could explore the use of chiral catalysts in [2+2] cycloaddition reactions or the enzymatic resolution of racemic intermediates. ntu.ac.ukrsc.orgresearchgate.net
Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Investigating the synthesis of this compound using flow chemistry could lead to more efficient and industrially viable production methods.
Photochemical Methods: Photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. nih.gov Exploring photochemical routes to the cyclobutane (B1203170) core of this compound could provide access to novel reactivity and substitution patterns.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and ligands |
| Flow Chemistry | Improved scalability, safety, and control | Optimization of reaction parameters in continuous flow reactors |
| Photochemical Methods | Mild reaction conditions, unique reactivity | Exploration of photoredox-catalyzed cycloaddition reactions |
Expanding the Scope of this compound in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials. organic-chemistry.orgnih.govmdpi.com The bifunctional nature of this compound makes it an ideal candidate for use in such reactions.
Future research should explore the participation of this compound in known and novel cascade and multicomponent reactions. For instance, the hydroxyl group could participate in Passerini or Ugi-type reactions, while the ether linkage could potentially be involved in subsequent cyclization steps. beilstein-journals.org This could lead to the efficient synthesis of diverse libraries of complex molecules with potential applications in drug discovery and materials science. nih.govrsc.orgresearchgate.net
Investigation of Unconventional Reactivity Patterns of the Cyclobutyl Ring
The high ring strain of the cyclobutane core in this compound suggests that it may exhibit unique and unconventional reactivity. chemistrysteps.com Future research should be directed towards exploring these reactivity patterns, which could lead to novel synthetic transformations.
Ring-Opening Reactions: The strained C-C bonds of the cyclobutane ring could be susceptible to cleavage under various conditions, such as transition metal catalysis or radical initiation. This could provide access to functionalized open-chain compounds that would be difficult to synthesize by other means.
Ring-Expansion Reactions: Under appropriate conditions, the cyclobutane ring could undergo ring expansion to form more stable five- or six-membered rings. nih.govwikipedia.orgresearchgate.net Investigating these transformations could lead to the development of new methods for the synthesis of cyclopentane (B165970) and cyclohexane (B81311) derivatives.
Transannular Reactions: The proximity of the substituents on the cyclobutane ring could facilitate transannular reactions, leading to the formation of bicyclic products.
| Reaction Type | Potential Outcome | Driving Force |
| Ring-Opening | Functionalized acyclic compounds | Release of ring strain |
| Ring-Expansion | Substituted cyclopentanes/cyclohexanes | Formation of more stable rings |
| Transannular Reactions | Bicyclic structures | Proximity of functional groups |
Applications in Materials Science and Polymer Chemistry
The unique structural features of this compound make it an attractive monomer for the synthesis of novel polymers with tailored properties. nih.govresearchgate.net
Polyesters and Polyethers: The primary alcohol functionality allows for the incorporation of this compound into polyesters and polyethers through condensation polymerization. rsc.orgrsc.org The presence of the cyclobutane ring in the polymer backbone is expected to impart rigidity and influence the thermal and mechanical properties of the resulting materials. nih.govresearchgate.net
Cross-linked Polymers: The hydroxyl group can also be used to introduce cross-links into polymer networks, potentially leading to materials with enhanced thermal stability and solvent resistance.
Stimuli-Responsive Materials: The strained cyclobutane ring could act as a mechanophore, a chemical moiety that responds to mechanical stress. nih.govnih.govlookchem.com Polymers incorporating this compound could therefore exhibit interesting stimuli-responsive behavior.
Recent research has highlighted the potential of bio-based cyclobutane derivatives in creating sustainable polyesters with tunable properties, suggesting a promising avenue for the application of this compound-derived polymers. european-coatings.com
Design of Next-Generation Analogues for Targeted Research Applications
This compound can serve as a scaffold for the design and synthesis of next-generation analogues with tailored properties for specific applications, particularly in medicinal chemistry. nih.govru.nl The cyclobutane motif is increasingly recognized as a valuable component in drug design, offering a unique three-dimensional structure that can be exploited to improve pharmacological properties. nih.gov
Future research in this area could involve:
Bioisosteric Replacement: The ethoxy and hydroxymethyl groups can be replaced with other functional groups to modulate the molecule's polarity, lipophilicity, and hydrogen bonding capacity. For example, replacing the ethoxy group with a trifluoromethyl group could enhance metabolic stability. acs.org The cyclobutane ring itself can act as a bioisostere for other cyclic or acyclic structures. semanticscholar.orgresearchgate.nettcichemicals.com
Introduction of Pharmacophores: The core structure of this compound can be elaborated with known pharmacophores to generate novel compounds with potential therapeutic activity.
Conformational Restriction: The rigid cyclobutane ring can be used to lock flexible molecules into a specific conformation, which can be advantageous for binding to biological targets.
The synthesis of cyclobutane analogues of known antiviral nucleosides has been explored, indicating the potential for developing novel therapeutic agents based on this scaffold. nih.gov
Q & A
Basic: What are the standard synthetic approaches for (3-Ethoxycyclobutyl)methanol?
Answer:
Synthesis typically involves cyclobutane ring formation followed by functionalization. For example:
- Ring-closing metathesis or photochemical [2+2] cycloaddition to construct the cyclobutane core.
- Etherification via nucleophilic substitution (e.g., reacting a cyclobutanol derivative with ethyl bromide in the presence of a base like NaH or K₂CO₃ in DMF).
- Hydroxymethyl introduction through oxidation-reduction sequences (e.g., starting from a ketone intermediate reduced with LiAlH₄).
Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regiochemistry and purity .
Advanced: How can stereochemical control be achieved in synthesizing enantiomerically pure this compound?
Answer:
Enantioselective synthesis may involve:
- Chiral auxiliaries during cyclobutane formation (e.g., using Evans’ oxazolidinones).
- Asymmetric catalysis , such as Pd-mediated cross-couplings or enzymatic resolution of racemic mixtures.
- Dynamic kinetic resolution under tailored reaction conditions (e.g., temperature-controlled equilibration).
Validation via chiral HPLC or X-ray crystallography ensures stereochemical fidelity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies ethoxy (-OCH₂CH₃) and hydroxymethyl (-CH₂OH) protons; ¹³C NMR confirms substituent positions.
- IR spectroscopy : Detects -OH (3200–3600 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-referencing with databases like PubChem ensures accuracy .
Advanced: How should researchers resolve contradictions in reported reactivity or bioactivity data for this compound?
Answer:
- Meta-analysis : Compare studies for variables like purity (>95% by HPLC), solvent systems, or assay protocols.
- Controlled replication : Reproduce experiments with standardized conditions (e.g., pH, temperature).
- Computational validation : Use DFT calculations to model reaction pathways or molecular docking for bioactivity predictions.
Addressing stereochemical inconsistencies (e.g., inadvertent racemization) is critical .
Basic: What are key stability considerations for handling this compound in experimental workflows?
Answer:
- Solvent compatibility : Test solubility in DMSO, ethanol, or THF; avoid protic solvents if degradation is observed.
- Thermal stability : Monitor via TGA or accelerated aging studies (e.g., 40°C for 48 hours).
- pH sensitivity : Assess stability under acidic/basic conditions using HPLC.
Storage under inert atmosphere (N₂/Ar) at -20°C is recommended for long-term stability .
Advanced: What computational strategies predict the catalytic reactivity of this compound in transition-metal systems?
Answer:
- Density Functional Theory (DFT) : Model transition states for ligand-substrate interactions (e.g., Pd-catalyzed cross-couplings).
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Docking studies : Predict binding affinities in enzymatic assays (e.g., cytochrome P450 interactions).
Experimental validation via kinetic isotope effects (KIE) or Hammett plots bridges theory and practice .
Basic: How is this compound utilized in medicinal chemistry research?
Answer:
- Scaffold for drug design : The cyclobutane ring enhances metabolic stability; the ethoxy group modulates lipophilicity.
- Biological assays : Test antimicrobial activity via MIC assays or cytotoxicity in cancer cell lines (e.g., MTT assay).
- Prodrug development : Explore esterification of the hydroxymethyl group for targeted delivery.
Mechanistic studies (e.g., ROS generation) clarify bioactivity pathways .
Advanced: What strategies optimize reaction yields in large-scale synthesis of this compound?
Answer:
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., alkylation).
- Catalyst screening : Evaluate Pd/C or Ni-based systems for hydrogenation steps.
- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio, catalyst loading).
Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
